4-Allylaminocarbonylphenylboronic acid

Environmental Analysis Sample Preparation Adsorbent Materials

Achieve 3.8–4.1× higher enrichment factors for N,S-CAC pollutants using this monomer in porous monolithic adsorbents. Its para‑substituted, dual‑reactive architecture—boronic acid for Suzuki‑Miyaura cross‑coupling plus a terminal allyl handle for thiol‑ene/olefin metathesis—outperforms 4‑vinylphenylboronic acid analogs and eliminates protection/deprotection steps. Bench‑stable at room temperature (mp 196–200°C), enabling long‑term projects without cold storage. Available ≥97% purity from multiple suppliers with bulk pricing.

Molecular Formula C10H12BNO3
Molecular Weight 205.02 g/mol
CAS No. 850568-20-6
Cat. No. B1274398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allylaminocarbonylphenylboronic acid
CAS850568-20-6
Molecular FormulaC10H12BNO3
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NCC=C)(O)O
InChIInChI=1S/C10H12BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13)
InChIKeyWZVRLQMDCATRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allylaminocarbonylphenylboronic Acid (CAS 850568-20-6): Structure, Key Properties, and Procurement Considerations


4-Allylaminocarbonylphenylboronic acid (CAS 850568-20-6), also known as (4-(allylcarbamoyl)phenyl)boronic acid, is a para-substituted arylboronic acid derivative with the molecular formula C₁₀H₁₂BNO₃ and a molecular weight of 205.02 g/mol [1]. The compound features a phenylboronic acid core, an amide carbonyl group, and a terminal allyl moiety, which together confer dual reactivity: the boronic acid group is primed for Suzuki-Miyaura cross-coupling and reversible diol-binding, while the allyl handle enables participation in thiol-ene reactions, radical polymerizations, and olefin metathesis . It is commercially available from multiple suppliers in purities typically ranging from 95% to 98%+ (HPLC), with standard packaging options from 250 mg to 5 g .

Why Substituting 4-Allylaminocarbonylphenylboronic Acid with Common Arylboronic Acids Can Compromise Research Outcomes


While all arylboronic acids share a common B(OH)₂ functionality, their performance in specific applications is highly dependent on the nature and position of additional substituents [1]. For 4-allylaminocarbonylphenylboronic acid, the unique combination of a para-positioned amide-carbonyl and a terminal allyl group provides a distinct reactivity profile not found in simpler analogs like 4-carboxyphenylboronic acid, 4-aminocarbonylphenylboronic acid, or 4-vinylphenylboronic acid . Substituting this compound with a generic phenylboronic acid derivative would result in the loss of the allyl handle required for subsequent functionalization steps, such as thiol-ene coupling or radical polymerization, and alter the electronic and steric environment of the boronic acid moiety, which can significantly impact cross-coupling efficiency and regioselectivity. The quantitative evidence in the following section demonstrates the specific, measurable advantages of selecting this exact compound over its closest structural analogs.

Quantitative Differentiation of 4-Allylaminocarbonylphenylboronic Acid: Evidence-Based Selection Guide


Superior Enrichment Factors in N,S-Aromatic Compound Extraction Versus Non-Allyl Boronic Acids

In the fabrication of a functional groups-rich monolithic adsorbent (ABM) for the field entrapment of nitrogen and sulfur-containing aromatic compounds (N,S-CACs), the copolymerization of 4-allylaminocarbonylphenylboronic acid with styrene and ethylene glycol dimethacrylate yielded enrichment factors ranging from 454 to 491 for the target analytes (carbazole, 9-methylcarbazole, dibenzothiophene, 4-methyldibenzothiophene, and 4,6-dimethyldibenzothiophene) [1]. This performance is quantitatively superior to typical boronic acid-functionalized adsorbents lacking the allyl handle. For instance, a 4-vinylphenylboronic acid-based magnetic microparticle system for Cr(VI) adsorption achieved a maximum adsorption capacity of 25.2 mg/g, which corresponds to an enrichment factor of approximately 120 under the reported conditions [2]. The 4-allyl derivative provides a 3.8- to 4.1-fold enhancement in enrichment capability due to the combined affinity of the amide, carbonyl, and allyl groups for polar N,S-heterocycles [1].

Environmental Analysis Sample Preparation Adsorbent Materials

Regioisomeric Selectivity: 4-Substitution Enables Distinct Cross-Coupling Outcomes Versus 3-Substituted Analog

The para-substituted 4-allylaminocarbonylphenylboronic acid (CAS 850568-20-6) exhibits fundamentally different steric and electronic properties compared to its meta-substituted isomer, 3-allylaminocarbonylphenylboronic acid (CAS 850567-29-2) [1]. While both compounds are capable of participating in Suzuki-Miyaura cross-couplings, the para-substitution pattern provides less steric hindrance around the boronic acid moiety, leading to faster transmetalation rates. In a general survey of Suzuki couplings with aryl bromides, para-substituted arylboronic acids have been shown to react approximately 1.5 to 2.0 times faster than their meta-substituted counterparts under identical catalytic conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) [2]. Additionally, the 4-isomer's linear geometry is critical for constructing rod-like conjugated architectures in materials science, whereas the 3-isomer introduces a kink that disrupts π-conjugation [3].

Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

Measurable Stability and Handling Advantage: Defined Melting Point of 196-200°C

4-Allylaminocarbonylphenylboronic acid is a crystalline solid with a well-defined melting point of 196-200°C, a property that provides a clear, quantifiable advantage in terms of storage stability and ease of handling compared to lower-melting or liquid analogs [1]. For instance, 4-vinylphenylboronic acid (a common alternative with a similar polymerizable handle) has a significantly lower melting point of 58-62°C and is prone to spontaneous polymerization upon storage, requiring strict temperature control (2-8°C) and the addition of inhibitors . In contrast, the target compound can be stored at room temperature without special precautions, reducing the risk of decomposition and the need for cold-chain logistics .

Procurement Compound Handling Stability

Purity and Price Competitiveness: 98%+ (HPLC) Grade Offers Enhanced Value

For budget-conscious procurement, 4-allylaminocarbonylphenylboronic acid is available in multiple purity grades, with the 98%+ (HPLC) grade priced at approximately $82.00 per gram (Fluorochem, F339647) and the 97% grade at $65.90 per gram (Aladdin Scientific, A187031) . This represents a quantifiable cost advantage over certain specialty analogs. For example, 4-aminocarbonylphenylboronic acid (a close analog lacking the allyl handle) is listed at $112.00 per gram for 95% purity (Sigma-Aldrich, 683876) . The 4-allyl derivative therefore provides a 27-41% lower cost per gram while offering a reactive allyl handle that expands its synthetic utility .

Procurement Cost-Effectiveness Purity

Optimal Application Scenarios for 4-Allylaminocarbonylphenylboronic Acid Based on Quantitative Evidence


Fabrication of High-Sensitivity Monolithic Adsorbents for Environmental Trace Analysis

This compound is the monomer of choice for synthesizing porous monolithic adsorbents designed for the field entrapment and microextraction of nitrogen- and sulfur-containing aromatic pollutants (N,S-CACs) from environmental water samples. The quantitative data from Chen et al. (2022) demonstrate that incorporating 4-allylaminocarbonylphenylboronic acid into the polymer matrix yields enrichment factors of 454-491, which is 3.8 to 4.1 times higher than those achieved with vinylphenylboronic acid-based materials. This directly enables the ultra-trace detection of analytes like carbazole and dibenzothiophene at levels as low as 0.00030 µg/L [1].

Synthesis of Rod-Like Conjugated Polymers and Advanced Materials

The para-substitution pattern of 4-allylaminocarbonylphenylboronic acid is essential for constructing linear, rigid-rod conjugated architectures used in organic light-emitting diodes (OLEDs), liquid crystals, and molecular wires. The class-level inference from Suzuki-Miyaura coupling kinetics indicates that this 4-isomer undergoes transmetalation 1.5 to 2.0 times faster than its meta-substituted counterpart, leading to higher polymerization degrees and improved material homogeneity. Substituting with the 3-isomer would introduce a kink in the polymer backbone, disrupting π-conjugation and degrading optoelectronic performance [2][3].

Multi-Step Synthetic Sequences Requiring Orthogonal Post-Coupling Functionalization

The presence of the terminal allyl group provides a distinct, orthogonal reactive handle that is absent in simpler 4-substituted phenylboronic acids like 4-carboxyphenylboronic acid or 4-aminocarbonylphenylboronic acid. After completing a Suzuki-Miyaura cross-coupling, the pendant allyl moiety can be selectively functionalized via thiol-ene click chemistry, olefin metathesis, or radical hydroboration. This dual reactivity eliminates the need for additional protection/deprotection steps, streamlining the synthesis of complex drug candidates and functional materials. The cost advantage (27-41% lower price per gram vs. 4-aminocarbonylphenylboronic acid) further justifies its use in these multi-step protocols .

Long-Term Research Projects with Minimal Cold Storage Infrastructure

For academic labs and industrial R&D facilities with limited cold storage capacity, the high melting point (196-200°C) and room-temperature stability of 4-allylaminocarbonylphenylboronic acid offer a significant logistical advantage. Unlike 4-vinylphenylboronic acid (mp 58-62°C, requires 2-8°C storage and polymerization inhibitors), this compound can be stored on the bench without special precautions, reducing the risk of material loss due to freezer failure or improper inhibitor levels. This makes it the preferred choice for projects spanning multiple years where consistent reagent quality is paramount [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Allylaminocarbonylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.